molecular formula C9H11Cl3NO4P B12422469 Chlorpyrifos Oxon-d10

Chlorpyrifos Oxon-d10

Cat. No.: B12422469
M. Wt: 344.6 g/mol
InChI Key: OTMOUPHCTWPNSL-MWUKXHIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorpyrifos Oxon-d10 is a deuterium-labeled analog of Chlorpyrifos Oxon, an active metabolite of Chlorpyrifos. Chlorpyrifos is a widely used organophosphate pesticide known for its effectiveness in pest control. This compound is primarily used in scientific research to study the behavior and effects of Chlorpyrifos and its metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpyrifos Oxon-d10 is synthesized through the deuteration of Chlorpyrifos Oxon. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other reagents required for the synthesis. The production methods ensure high purity and yield of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

Chlorpyrifos Oxon-d10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorpyrifos Oxon-d10 is extensively used in scientific research for various applications:

Mechanism of Action

Chlorpyrifos Oxon-d10, like its parent compound Chlorpyrifos Oxon, exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system. The inhibition of AChE leads to the accumulation of acetylcholine, causing continuous nerve signal transmission and resulting in neurotoxicity . Additionally, Chlorpyrifos Oxon can induce cross-linking between subunits of tubulin, disrupting microtubule function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies. The deuterium atoms provide a distinct mass difference, making it easier to differentiate from non-labeled compounds in mass spectrometry and other analytical techniques .

Properties

Molecular Formula

C9H11Cl3NO4P

Molecular Weight

344.6 g/mol

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) (3,5,6-trichloropyridin-2-yl) phosphate

InChI

InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

OTMOUPHCTWPNSL-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.